BenchChemオンラインストアへようこそ!

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid

Peptide Synthesis SPPS Orthogonal Protection

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (CAS 1357353-26-4) is a spirocyclic compound featuring a 3,9-diazaspiro[5.5]undecane core with a Boc-protected amine at the 9-position, a ketone at the 4-position, and a free carboxylic acid at the 1-position. This class of compounds has been investigated as GABAA receptor antagonists and as scaffolds for GGTase I inhibitors.

Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
CAS No. 1357353-26-4
Cat. No. B1455202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
CAS1357353-26-4
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C(=O)O
InChIInChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-6-4-15(5-7-17)8-11(18)16-9-10(15)12(19)20/h10H,4-9H2,1-3H3,(H,16,18)(H,19,20)
InChIKeyRMPMTTNDESLAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid: A Protected Spirocyclic Building Block for Drug Discovery


9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (CAS 1357353-26-4) is a spirocyclic compound featuring a 3,9-diazaspiro[5.5]undecane core with a Boc-protected amine at the 9-position, a ketone at the 4-position, and a free carboxylic acid at the 1-position . This class of compounds has been investigated as GABAA receptor antagonists [1] and as scaffolds for GGTase I inhibitors [2]. The compound is primarily sourced as a research intermediate from specialty chemical suppliers (e.g., CymitQuimica, Biosynth) with catalog purities typically ranging from 95% to 98% .

Why 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid Cannot Be Replaced by Generic Spirocyclic Analogs


Generic substitution among 3,9-diazaspiro[5.5]undecane derivatives is not feasible due to the orthogonal reactivity profile dictated by the combination of a Boc-protected secondary amine, a free carboxylic acid, and a 4-oxo group. The Boc group (acid-labile, cleaved by TFA) provides orthogonal protection relative to Fmoc analogs (base-labile), which is critical for solid-phase peptide synthesis (SPPS) pipelines where selective deprotection is required [1]. Shifting the oxo group from position 4 to position 8, as in CAS 1061731-86-9, alters the electronic environment of the spiro junction and the hydrogen-bonding pharmacophore, which SAR studies in the GABAAR series have shown to impact receptor subtype selectivity [2]. Tert-butyl ester analogs (like CAS 173405-78-2) lack the free carboxylic acid handle required for direct conjugation in PROTAC linker chemistry .

Quantitative Evidence: Differentiating 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid from its Closest Analogs


Orthogonal Protecting Group Strategy: Boc vs. Fmoc for SPPS Compatibility

The Boc group on the title compound enables acid-mediated deprotection (TFA), which is orthogonal to the base-labile Fmoc group used in the analog CAS 2287301-35-1. This difference is critical for synthetic sequences requiring selective deprotection. The Fmoc analog is described as compatible with standard SPPS protocols requiring mild basic conditions, whereas the Boc analog is suitable for acid-stable resin strategies [1].

Peptide Synthesis SPPS Orthogonal Protection Fmoc Chemistry

Carboxylic Acid Handle vs. Ester Analogs for Direct Conjugation in PROTAC Linker Design

The free 1-carboxylic acid in the title compound allows direct amide coupling without a preliminary hydrolysis step. In contrast, a closely related PROTAC linker, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, lacks a free carboxylic acid, requiring additional synthetic manipulation for conjugation . The 3,9-diazaspiro[5.5]undecane-3-carboxylic acid scaffold is explicitly used as a PROTAC linker (e.g., in c-Met degrader-3) due to its carboxylic acid functionality .

PROTAC Linker Conjugation Chemistry Drug Discovery Bifunctional Building Block

Regiochemistry of the Ketone: Position 4 vs. Position 8 in SAR-Driven GABAAR Antagonist Design

SAR studies on 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists demonstrate that structural modifications around the spirocyclic core directly impact receptor subtype selectivity. The lead compound 1e (a m-methylphenyl analog incorporating the 3,9-diazaspiro[5.5]undecane scaffold) exhibited a binding affinity (Ki) of 180 nM and displayed selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes [1]. While these data are not for the title compound itself, they establish that the position of functional groups (such as the 4-oxo in the title compound) on the spirocyclic core is a key determinant of biological activity. The regioisomeric 8-oxo analog (CAS 1061731-86-9) would therefore be expected to exhibit a different selectivity profile.

GABAA Receptor Structure-Activity Relationship Immunomodulation Subtype Selectivity

Commercial Availability and Purity Benchmarks: A Procurement-Ready Intermediate

The title compound is available from multiple suppliers with defined purity and pricing. Leyan offers the compound at 98% purity (catalog 1332889) . ChemeMenu lists 95%+ purity (catalog CM476831) . Biosynth offers 50 mg at $1,004.00 and 0.5 g at $3,130.00 with a 3-4 week lead time . These figures contrast with the Fmoc analog, for which only a single supplier (Enamine) lists pricing at $1,261.00 for 0.05 g, suggesting higher cost and limited availability for the Fmoc variant [1].

Procurement Commercial Availability Purity Lead Time

Key Physicochemical Properties: Molecular Complexity for Drug Discovery Scaffolds

The title compound (C15H24N2O5, MW 312.36) has a computed complexity of 725 and a topological polar surface area (TPSA) of 95.9 Ų as estimated from the Fmoc analog, which shares the same core scaffold [1]. The spirocyclic framework imparts a high fraction of sp3-hybridized carbons (Fsp3), a descriptor correlated with clinical success in drug candidates. While no direct comparative data exists for closely related regioisomers, the 3,9-diazaspiro[5.5]undecane scaffold has been explicitly described as a 'privileged structure' for drug discovery, with the spiro junction conferring conformational rigidity that enhances target binding specificity [2].

Physicochemical Properties Molecular Complexity Fraction Csp3 Lead-Likeness

Recommended Application Scenarios for 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid


Orthogonal Protection Strategies in Multi-Step Peptide or Peptidomimetic Synthesis

Deploy the Boc-protected title compound when a synthetic route demands acid-labile amine protection orthogonal to base-labile Fmoc groups. The presence of both a protected amine (Boc, cleaved by TFA) and a free carboxylic acid (for direct coupling) streamlines the synthesis of constrained peptidomimetics, avoiding the acidic hydrolysis step required for ester analogs [1].

PROTAC Linker Design Requiring a Free Carboxylic Acid Conjugation Handle

Use the title compound as a bifunctional building block for PROTAC synthesis. The free 1-carboxylic acid enables direct amide bond formation with the target protein ligand, while the Boc-protected 9-amine can be deprotected and conjugated to the E3 ligase ligand. This eliminates a deprotection step required for methyl or tert-butyl ester analogs .

Medicinal Chemistry SAR Exploration of 4-Oxo-3,9-diazaspiro[5.5]undecane GABAAR Antagonists

Incorporate the title compound as a key intermediate for synthesizing analogs of the GABAAR antagonist lead series described by Bavo et al. (2021). The 4-oxo regiochemistry is critical for maintaining the hydrogen-bonding network required for receptor binding. The Boc group allows late-stage diversification of the 9-position amine to optimize subtype selectivity (α4βδ vs. α1/α2) [2].

Building Block for GGTase I Inhibitor Libraries Targeting YAP1/TAZ in Oncology

Leverage the 3,9-diazaspiro[5.5]undecane scaffold as a core for synthesizing GGTase I inhibitors. Patent WO2020048829A1 describes this scaffold class as capable of inhibiting GGTase I, leading to inactivation of downstream YAP1 and/or TAZ and blockade of cancer cell proliferation [3]. The title compound provides a regiospecifically functionalized entry point with the correct 4-oxo and 1-carboxylic acid substitution pattern.

Quote Request

Request a Quote for 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.